Arginine(ADP-ribose) is derived from the enzymatic activity of ADP-ribosyltransferases, which catalyze the transfer of ADP-ribose from nicotinamide adenine dinucleotide to specific target proteins. This modification can occur on various amino acids, but arginine is particularly significant due to its involvement in signaling pathways and protein interactions. The classification of arginine(ADP-ribose) falls under the broader category of nucleotide modifications and post-translational modifications.
The synthesis of arginine(ADP-ribose) can be achieved through several chemical methodologies. One notable method involves the use of solid-phase peptide synthesis, where an ornithine-containing polypeptide is reacted with an α-linked anomeric isothiourea riboside. This process leads to the installation of a phosphomonoester at the 5′-hydroxyl of the ribosyl moiety, followed by conversion into adenosine diphosphate .
Another approach utilizes biomimetic α-selective ribosylation reactions that enable the synthesis of α-ADP-ribosylated peptides directly from β-nicotinamide adenine dinucleotide in clean ionic liquid systems. This method has been noted for its simplicity and high yield, making it suitable for large-scale preparations .
The technical details of these methods often involve multiple steps, including protection-deprotection strategies for functional groups, coupling reactions to introduce the ADP-ribose moiety, and purification techniques such as high-performance liquid chromatography to isolate the desired products. Characterization typically employs mass spectrometry and nuclear magnetic resonance spectroscopy to confirm the structure and purity of synthesized compounds .
The molecular structure of arginine(ADP-ribose) consists of an arginine side chain linked to an adenosine diphosphate ribose unit. The bond between arginine and ADP-ribose typically occurs at the nitrogen atom in the guanidinium group of arginine, forming a covalent modification that can influence protein function.
The structural data regarding arginine(ADP-ribose) can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy. Such analyses help elucidate how this modification alters protein conformation and interactions within cellular contexts.
The primary chemical reaction involving arginine(ADP-ribose) is the transfer of ADP-ribose from nicotinamide adenine dinucleotide to target proteins mediated by ADP-ribosyltransferases. This reaction is crucial for various cellular processes, including DNA repair mechanisms and modulation of protein function.
The reaction mechanism typically involves nucleophilic attack by the nitrogen atom on the ribose moiety, resulting in the formation of an N-glycosidic bond. The specificity of this reaction can vary based on enzyme types and substrate availability, influencing which proteins are modified within a cell .
The mechanism of action for arginine(ADP-ribose) involves its role as a signaling molecule that modulates protein interactions and activities. Once attached to target proteins, it can alter their conformation or affinity for other molecules, thereby influencing various biological pathways.
Studies have shown that arginine(ADP-ribose) modifications can lead to changes in protein stability, localization, and interaction dynamics with other cellular components. This modification is particularly relevant in regulating responses to DNA damage and stress signals .
Arginine(ADP-ribose) is typically a polar compound due to its charged guanidinium group and phosphate moieties. Its solubility in aqueous solutions makes it biologically relevant for cellular processes.
Chemically, arginine(ADP-ribose) is reactive due to its ability to form covalent bonds with nucleophilic residues on proteins. It is also sensitive to hydrolysis under certain conditions, which can affect its stability and biological activity over time .
Arginine(ADP-ribose) has significant applications in scientific research, particularly in understanding post-translational modifications and their roles in cellular signaling pathways. It serves as a critical tool for studying protein interactions, enzyme activities, and regulatory mechanisms within cells.
Research into arginine(ADP-ribose) has implications for drug development targeting diseases associated with dysregulated ADP-ribosylation processes, such as cancer and neurodegenerative disorders. Furthermore, advancements in synthetic methodologies continue to enhance its utility in biochemical studies .
ADP-ribose is a 540-Da molecule comprising adenosine diphosphate (ADP) and ribose moieties. Its structure features two phosphate groups (α- and β-phosphates) and a terminal ribose unit responsible for covalent attachment to target proteins. Unlike the unmodified arginine residue, which carries a positively charged guanidino group at physiological pH, ADP-ribose introduces two negatively charged phosphate groups upon modification. This results in a significant alteration of the electrostatic potential at the modification site [2] [7].
Table 1: Physicochemical Properties of Arginine vs. Arginine(ADP-ribose)
Property | Arginine | Arginine(ADP-ribose) |
---|---|---|
Molecular Weight | 174 Da | 540 Da |
Charge (pH 7.0) | +1 | -2 (net) |
Functional Groups | Guanidino | Guanidino + ADP-ribose |
Steric Volume | ~110 ų | ~500 ų |
The steric bulk of ADP-ribose (equivalent to ~5 amino acid residues) disrupts protein-protein interactions by steric hindrance. For example, ADP-ribosylation of actin at Arg177 prevents actin polymerization by physically blocking filament assembly interfaces [2]. Similarly, the modification introduces conformational strain due to the flexible glycosidic linkage between ribose and arginine, enabling allosteric effects in ion channels like P2X7 [2].
Arginine-specific ADP-ribosylation is catalyzed by ADP-ribosyltransferases (ARTs) via an SN2 reaction mechanism:
Figure 1: Catalytic Mechanism
NAD⁺ + Protein-Arg → Protein-Arg(ADP-ribose) + Nicotinamide + H⁺
The reaction is reversed by ADP-ribosylarginine hydrolases (ARHs), which hydrolyze the N-glycosidic bond via a water-mediated mechanism, restoring free arginine and ADP-ribose [8].
ADP-ribosylation targets multiple amino acids, but arginine modification exhibits unique properties:
Table 2: Amino Acid Specificity in ADP-Ribosylation
Amino Acid | Bond Type | Stability | Catalytic Motif |
---|---|---|---|
Arginine | N-glycosidic | Hydroxylamine-labile | R-S-EXE |
Glutamate | O-ester | Hydroxylamine-stable | ART-specific |
Cysteine | Thioester | Mercury-sensitive | Cysteine-ART |
Asparagine | N-glycosidic | Acid-labile | PARP family |
The ADP-ribosylation reaction is governed by:
Table 3: Thermodynamic Parameters of ADP-Ribosylation
Parameter | Value | Method |
---|---|---|
ΔG° (NAD⁺ binding) | -28 to -32 kJ/mol | Isothermal titration calorimetry |
ΔH° (bond cleavage) | +67 kJ/mol | Kinetic isotope effects |
ΔS° (overall reaction) | +120 J/mol·K | Temperature-dependent kinetics |
Kd (ADP-ribose·NrtR) | 17.9 μM | Fluorescence thermal shift |
ADP-ribose binding to regulatory proteins (e.g., bacterial NrtR) exhibits Kd = 15–18 μM, indicating allosteric control of NAD⁺ metabolism [4].
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